tBuXPhos

Catalog No.
S730308
CAS No.
564483-19-8
M.F
C29H45P
M. Wt
424.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
<I>t</I>BuXPhos

CAS Number

564483-19-8

Product Name

tBuXPhos

IUPAC Name

ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

Molecular Formula

C29H45P

Molecular Weight

424.6 g/mol

InChI

InChI=1S/C29H45P/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12/h13-21H,1-12H3

InChI Key

SACNIGZYDTUHKB-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C

Buchwald–Hartwig Coupling

Preparation of [tBuXPhosAu(MeCN)]BAr4F

Tsuji-Trost Substitution

Cross-Coupling of Benzylic Fluorides

Palladium-Catalyzed Tsuji-Trost Substitution

Palladium-Catalyzed Cross-Coupling of Benzylic Fluorides

tBuXPhos, also known as 2-Di-t-butylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl, is a bulky and electron-rich phosphine ligand commonly used in palladium-catalyzed cross-coupling reactions []. It was first synthesized and reported by Buchwald and coworkers in 1995 []. tBuXPhos has gained significant importance in scientific research due to its ability to promote highly selective and efficient coupling reactions, particularly for the formation of carbon-carbon and carbon-heteroatom bonds.


Molecular Structure Analysis

The key feature of tBuXPhos is its bulky structure. It possesses two bulky tert-butyl (tBu) groups on the phosphorus atom and three i-propyl groups on the biphenyl backbone (X) []. This steric bulk hinders the formation of undesired side products by preventing close approach of substrates to the palladium center. Additionally, the biphenyl moiety contributes to the electron-rich nature of the ligand, which influences the reactivity of the palladium catalyst [].


Chemical Reactions Analysis

tBuXPhos is primarily used as a ligand in palladium-catalyzed cross-coupling reactions. Some notable examples include:

  • Suzuki-Miyaura coupling: This reaction involves the coupling of aryl or vinyl boronic acids with aryl or vinyl halides or triflates.

Balanced Chemical Equation:

R-X + R'-B(OH)2 + Pd(tBuXPhos)_n -> R-R' + Pd(0) + X-B(OH)2 + n tBuXPhos (where R and R' are aryl or vinyl groups, X is a halide or triflate) []

  • Sonogashira coupling: This reaction involves the coupling of terminal alkynes with aryl or vinyl halides or triflates.

Balanced Chemical Equation:

RC≡CH + R'-X + Pd(tBuXPhos)_n -> RC-C≡CR' + Pd(0) + X- + n tBuXPhos (where R and R' are aryl or vinyl groups, X is a halide or triflate) []

  • Heck reaction: This reaction involves the coupling of alkenes with aryl or vinyl halides or triflates.

Balanced Chemical Equation:

R-CH=CH2 + R'-X + Pd(tBuXPhos)_n -> R-CH=CHR' + Pd(0) + X- + n tBuXPhos (where R and R' are aryl or vinyl groups, X is a halide or triflate) []

XLogP3

8.5

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.61%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl

Dates

Modify: 2023-08-15

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